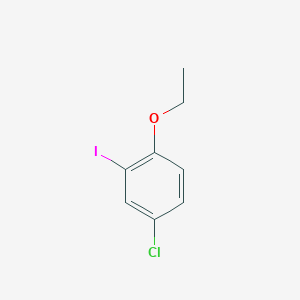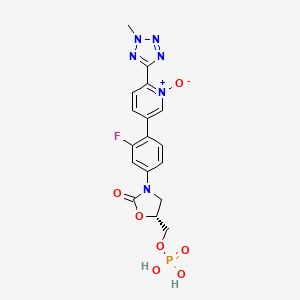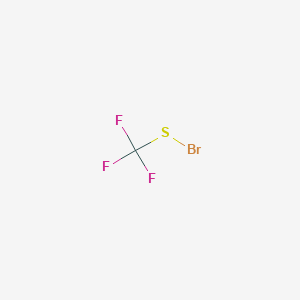![molecular formula C20H24O6 B14759562 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furobenzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-hydroxy-1,3-diketones, which are synthesized in a one-pot reaction from the treatment of acid chlorides with non-substituted ketones and LiHMDS. The subsequent cyclization to 2,3-dihydro-4H-pyran-4-ones occurs rapidly and in high yield when mediated by anhydrous indium (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce dihydro derivatives.
科学的研究の応用
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the furobenzopyran ring system allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound has a similar hydroxyl group and aromatic ring structure.
5-Hydroxy-1,3-diketones: These compounds are precursors in the synthesis of 2,3-dihydro-4H-pyran-4-ones.
Uniqueness
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its furobenzopyran ring system and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H24O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3,3a,4,4a,8a,9,9a-octahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H24O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,9,12,14-18,21-22,24H,7-8H2,1-2H3 |
InChIキー |
RAOOEMNLRMBRII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


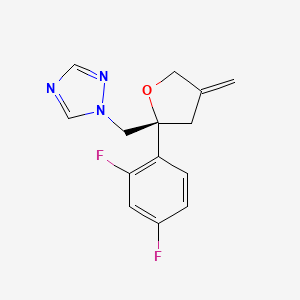
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)

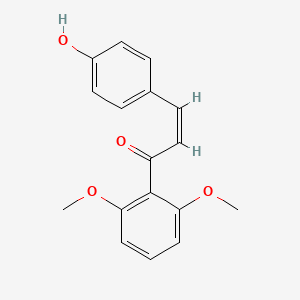
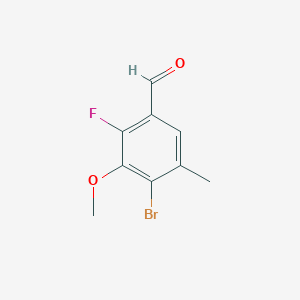

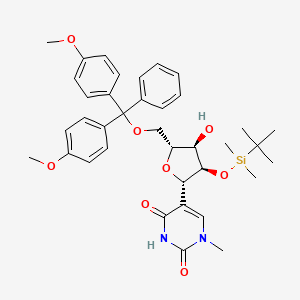
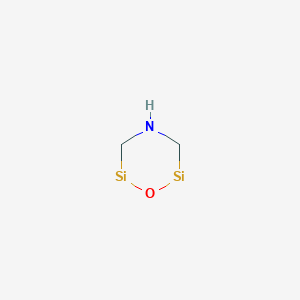
![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
